molecular formula C29H44N2O2 B14242353 N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide CAS No. 247589-33-9

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide

Katalognummer: B14242353
CAS-Nummer: 247589-33-9
Molekulargewicht: 452.7 g/mol
InChI-Schlüssel: AQCLPSVAQRRZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is a chemical compound with the molecular formula C29H44N2O2 It is known for its unique structural properties, which include a long hexadecyl chain and a naphthalen-2-yl group attached to a propanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide typically involves the reaction of hexadecylamine with naphthalen-2-ylpropanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Wissenschaftliche Forschungsanwendungen

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting cell membranes and leading to cell death. Additionally, the naphthalen-2-yl group may interact with aromatic residues in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hexadecyl-N’-(2-naphthyl)propanediamide: Shares a similar structure but with slight variations in the positioning of functional groups.

    N-Decyl-N’-(2-naphthyl)propanediamide: Similar structure with a shorter alkyl chain.

    N-Octyl-N’-(2-naphthyl)propanediamide: Another similar compound with an even shorter alkyl chain.

Uniqueness

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and organic electronics .

Eigenschaften

CAS-Nummer

247589-33-9

Molekularformel

C29H44N2O2

Molekulargewicht

452.7 g/mol

IUPAC-Name

N-hexadecyl-N'-naphthalen-2-ylpropanediamide

InChI

InChI=1S/C29H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-30-28(32)24-29(33)31-27-21-20-25-18-15-16-19-26(25)23-27/h15-16,18-21,23H,2-14,17,22,24H2,1H3,(H,30,32)(H,31,33)

InChI-Schlüssel

AQCLPSVAQRRZMC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCNC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.